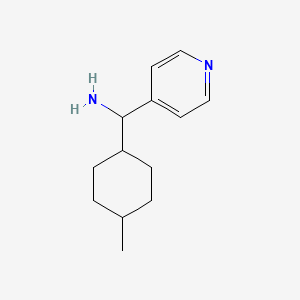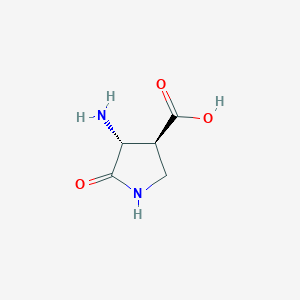
Rel-(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of biocatalysis, where enzymes are employed to achieve the asymmetric synthesis of the compound . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods: In industrial settings, the production of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid often involves large-scale biocatalytic processes. These processes are optimized for high yield and purity, making use of advanced bioreactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzyme studies and as a model compound for studying chiral interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment .
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as rac-(1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. While both compounds share similar structural features, rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is unique in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Conclusion
rac-(3R,4S)-4-amino-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI Key |
QLAGNSQDEXBBGO-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)N)C(=O)O |
Canonical SMILES |
C1C(C(C(=O)N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


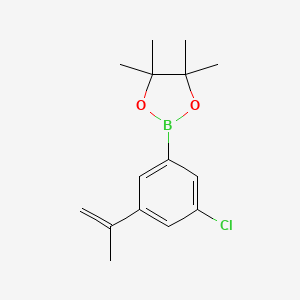
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)

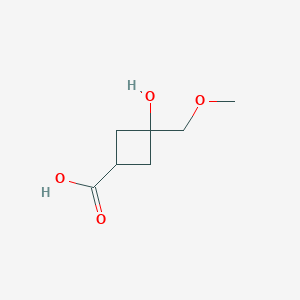
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)

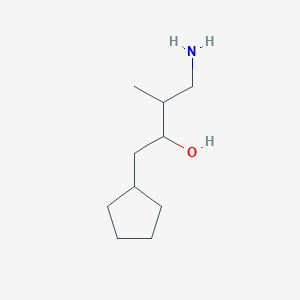
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
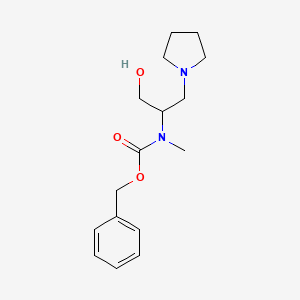

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)

